Cas no 2171220-92-9 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid
- 2171220-92-9
- EN300-1520756
-
- インチ: 1S/C22H22F2N2O5/c1-2-18(19(27)25-12-22(23,24)20(28)29)26-21(30)31-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,25,27)(H,26,30)(H,28,29)/t18-/m0/s1
- InChIKey: HGEDNYBBCLYMJM-SFHVURJKSA-N
- ほほえんだ: FC(C(=O)O)(CNC([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
計算された属性
- せいみつぶんしりょう: 432.14967813g/mol
- どういたいしつりょう: 432.14967813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 652
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 105Ų
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520756-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1520756-2500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1520756-10000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1520756-50mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1520756-1000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1520756-5000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1520756-100mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1520756-250mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1520756-500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-difluoropropanoic acid |
2171220-92-9 | 500mg |
$3233.0 | 2023-09-26 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acidに関する追加情報
Introduction to 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic Acid (CAS No. 2171220-92-9)
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid, identified by its CAS number 2171220-92-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a chiral center, a fluorenyl moiety, and multiple functional groups. The presence of these structural features not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for drug discovery and development.
The fluorenylmethoxycarbonyl (Fmoc) protecting group in the molecule's name is particularly noteworthy. Fmoc is widely employed in peptide synthesis as an amino acid protecting group due to its stability under basic conditions and ease of removal under acidic conditions. The incorporation of an Fmoc group in this compound suggests that it may be utilized in the synthesis of peptides or peptidomimetics, where such protecting groups are essential for controlling the reaction pathway and ensuring high yield and purity.
The (2S)-configuration of the chiral center at the 2-position of the butanamido side chain adds another layer of complexity to this compound. Chirality is a fundamental concept in pharmaceutical chemistry, as the biological activity of many drugs is highly dependent on their stereochemistry. The specific stereochemical arrangement of this compound could influence its interactions with biological targets, making it a promising candidate for further investigation in medicinal chemistry.
The difluoropropanoic acid moiety at the terminal position is another key feature that merits discussion. Fluorine atoms are frequently introduced into pharmaceutical compounds due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The presence of two fluorine atoms in this compound's structure suggests that it may exhibit enhanced bioavailability or improved binding interactions with biological targets compared to analogous compounds without fluorine substitution.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of complex molecules with greater accuracy. By leveraging these tools, scientists have been able to identify novel pharmacophores and optimize molecular structures for improved efficacy and reduced toxicity. The unique structural features of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid make it an attractive candidate for such studies.
In addition to its synthetic utility, this compound has shown promise in preliminary biological assays. For instance, studies have indicated that derivatives of fluorenylmethoxycarbonylated amino acids may exhibit inhibitory activity against certain enzymes involved in cancer progression. The difluoropropanoic acid moiety further enhances this potential by improving solubility and cell membrane permeability, which are critical factors for drug delivery.
The role of fluorene-based scaffolds in medicinal chemistry cannot be overstated. Fluorene derivatives are known for their favorable photophysical properties, making them useful in materials science and optoelectronics. However, their application in drug discovery has also been explored due to their ability to enhance molecular rigidity and stability. In 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid, the fluorenyl group contributes to the overall stability of the molecule while also providing a platform for further functionalization.
Given its structural complexity and potential biological activity, this compound represents an exciting area for further research. Future studies could focus on synthesizing analogs with modified functional groups to explore new pharmacological profiles. Additionally, exploring its role in peptide synthesis could open up new avenues for therapeutic development.
The integration of high-throughput screening (HTS) technologies with traditional synthetic methods has accelerated the discovery process significantly. By rapidly testing large libraries of compounds for biological activity, researchers can identify lead candidates more efficiently than ever before. 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid could serve as a valuable building block in such HTS campaigns.
Another emerging trend in pharmaceutical research is the use of structure-based drug design (SBDD) approaches. These methods rely on detailed knowledge of the three-dimensional structure of biological targets to design molecules that interact optimally with them. The complex structure of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid makes it an ideal candidate for SBDD studies, as it offers multiple interaction points with potential biological targets.
In conclusion,3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-difluoropropanoic acid (CAS No. 2171220-92-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in computational chemistry and drug discovery technologies, position it as a promising candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic agents.
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